molecular formula C13H24O4 B14660352 Propane-1,3-diyl dipentanoate CAS No. 50343-39-0

Propane-1,3-diyl dipentanoate

Cat. No.: B14660352
CAS No.: 50343-39-0
M. Wt: 244.33 g/mol
InChI Key: MXBNLDIQSXLJQE-UHFFFAOYSA-N
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Description

Propane-1,3-diyl dipentanoate (CAS: 70146-31-5) is a diester derived from propane-1,3-diol and pentanoic acid. Its molecular formula is C₁₅H₂₈O₆, with the InChI identifier InChI=1S/C15H28O6/c1-3-5-7-13(18)20-11-15(9-16,10-17)12-21-14(19)8-6-4-2/h16-17H,3-12H2,1-2H3 . Structurally, it features a central propane-1,3-diyl backbone esterified with pentanoyl groups at both terminal hydroxyl positions. The compound’s synonyms include 2,2-Bis(hydroxymethyl)this compound, highlighting its branched configuration .

High-yield strategies, such as the CuAAC click chemistry (97% yield for carbamate derivatives in related syntheses), suggest efficient routes for functionalized propane-1,3-diyl compounds .

Applications: Esters like this compound are often used as plasticizers, surfactants, or intermediates in polymer synthesis. Its branched structure may enhance solubility in nonpolar matrices, making it suitable for coatings or adhesives.

Properties

CAS No.

50343-39-0

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

3-pentanoyloxypropyl pentanoate

InChI

InChI=1S/C13H24O4/c1-3-5-8-12(14)16-10-7-11-17-13(15)9-6-4-2/h3-11H2,1-2H3

InChI Key

MXBNLDIQSXLJQE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCCOC(=O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,3-diyl dipentanoate can be synthesized through the esterification of propane-1,3-diol with pentanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of propane-1,3-diol with pentanoic acid in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester product .

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diyl dipentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propane-1,3-diyl dipentanoate primarily involves its role as a plasticizer. By incorporating into the polymer matrix, it increases the flexibility and durability of the material. The ester functional groups interact with the polymer chains, reducing intermolecular forces and allowing for greater mobility of the polymer segments .

Comparison with Similar Compounds

Propane-1,3-diyl Diesters with Variable Acyl Chains

Propane-1,3-diyl diesters differ primarily in acyl chain length, which impacts physical properties and applications. Key examples include:

Compound Name Acyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Propane-1,3-diyl dipentanoate C₅ (pentanoyl) C₁₅H₂₈O₆ 304.38 Intermediate hydrophobicity; plasticizers, surfactants
Propane-1,3-diyl dioctanoate C₈ (octanoyl) C₁₉H₃₆O₆ 372.49 Higher hydrophobicity; lubricants, polymer additives
Propane-1,3-diyl didecanoate C₁₀ (decanoyl) C₂₃H₄₄O₆ 428.59 Low solubility in water; waxes, coatings

Key Observations :

  • Longer acyl chains (e.g., decanoate) increase molecular weight and hydrophobicity, reducing water solubility but enhancing compatibility with nonpolar polymers.
  • Shorter chains (e.g., pentanoate) balance hydrophobicity and processability, favoring applications requiring moderate polarity.

Carbamate and Triazole Derivatives

Functionalized propane-1,3-diyl compounds, such as di-tert-butyl (2-(4-(estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diyl)dicarbamate, demonstrate versatility in pharmaceutical synthesis .

Property This compound Carbamate-Triazole Derivative
Functional Groups Ester Carbamate, triazole
Synthesis Yield Not reported 97% (CuAAC click chemistry)
Applications Industrial additives Ligands for estrogen receptors

Key Differences :

  • Carbamate derivatives exhibit higher polarity and reactivity, enabling conjugation with bioactive molecules (e.g., estradiol).
  • Ester-based compounds prioritize stability and cost-effectiveness for bulk industrial use.

Aziridine-Containing Derivatives

The aziridine-functionalized compound 2-ethyl-2-[[3-(2-methylaziridin-1-yl)propionyl]methyl]propane-1,3-diyl bis(2-methylaziridine-1-propionate) (oral LD₅₀ = 2000 mg/kg) serves as a crosslinking agent .

Property This compound Aziridine Derivative
Toxicity (LD₅₀) Not reported 2000 mg/kg (oral, moderate toxicity)
Reactivity Low High (aziridine ring-opening)
Applications Non-reactive additives Epoxy resins, adhesives

Safety Note: While this compound’s toxicity data is absent, its ester groups likely confer lower reactivity and toxicity compared to aziridine derivatives.

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